molecular formula C20H22N4O4S B12017162 5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12017162
M. Wt: 414.5 g/mol
InChI Key: PSKFAXWATQCIQG-CIAFOILYSA-N
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Description

“5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” typically involves multi-step organic reactions. The starting materials often include 3-ethoxyphenyl derivatives and 3,4,5-trimethoxybenzaldehyde. The key steps may involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Condensation reactions: The formation of the Schiff base (methylideneamino group) is usually done by condensing the triazole derivative with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

    Introduction of the hydrosulfide group: This step may involve the reaction of the intermediate compound with hydrogen sulfide or thiol derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing chromatography, crystallization, or distillation methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and Schiff base are known to form strong interactions with biological macromolecules, leading to various biological effects. The hydrosulfide group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the Schiff base and trimethoxyphenyl group.

    4-{[(E)-(3,4,5-Trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Lacks the ethoxyphenyl group.

    5-(3-Methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Has a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of “5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O4S/c1-5-28-15-8-6-7-14(11-15)19-22-23-20(29)24(19)21-12-13-9-16(25-2)18(27-4)17(10-13)26-3/h6-12H,5H2,1-4H3,(H,23,29)/b21-12+

InChI Key

PSKFAXWATQCIQG-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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